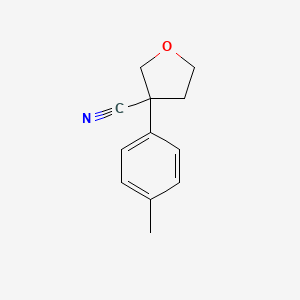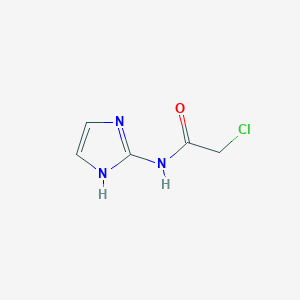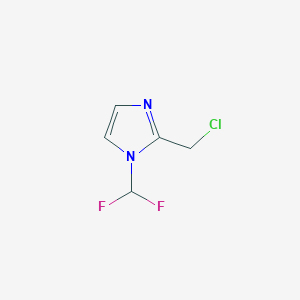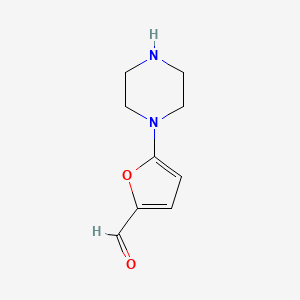
2-(5-Ethylthiophen-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylthiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12OS It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylthiophen-3-yl)ethan-1-ol typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene with ethyl groups followed by the introduction of an ethanol moiety. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene ring, allowing for nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethylthiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The ethyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(5-Ethylthiophen-3-yl)ethanal.
Reduction: Formation of 2-(5-Ethyl-2,3-dihydrothiophen-3-yl)ethan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(5-Ethylthiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(5-Ethylthiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethanol: A simpler thiophene derivative with similar chemical properties.
2-(5-Methylthiophen-3-yl)ethan-1-ol: Another thiophene derivative with a methyl group instead of an ethyl group.
2-(5-Bromothiophen-3-yl)ethan-1-ol: A halogenated thiophene derivative with different reactivity.
Uniqueness
2-(5-Ethylthiophen-3-yl)ethan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications.
Propriétés
Formule moléculaire |
C8H12OS |
|---|---|
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2-(5-ethylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C8H12OS/c1-2-8-5-7(3-4-9)6-10-8/h5-6,9H,2-4H2,1H3 |
Clé InChI |
LFZJUFFIBUQJMO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CS1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)




![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)


![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
![5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13236467.png)



